Ethyl-3-(Methylamino)-2-butenoat

Übersicht

Beschreibung

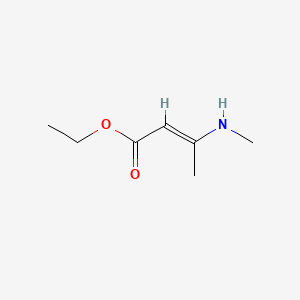

Ethyl 3-(methylamino)-2-butenoate is an organic compound that belongs to the class of enaminones. This compound is characterized by the presence of an ethyl ester group, a methylamino group, and a butenoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(methylamino)-2-butenoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3-(methylamino)-2-butenoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methylamine under basic conditions. The reaction typically proceeds as follows:

- Ethyl acetoacetate is treated with a base such as sodium ethoxide to form the enolate ion.

- The enolate ion then reacts with methylamine to form the desired product, ethyl 3-(methylamino)-2-butenoate.

Industrial Production Methods

In industrial settings, the production of ethyl 3-(methylamino)-2-butenoate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(methylamino)-2-butenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into saturated amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives such as ketones and aldehydes.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of ethyl 3-(methylamino)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(methylamino)-2-butenoate can be compared with other similar compounds such as:

Methylamine: A simpler amine with similar reactivity but lacking the ester group.

Ethyl acetoacetate: A precursor in the synthesis of ethyl 3-(methylamino)-2-butenoate with different functional groups.

Enaminones: A class of compounds with similar structural features and reactivity.

The uniqueness of ethyl 3-(methylamino)-2-butenoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 3-(methylamino)-2-butenoate is a compound of significant interest in the fields of medicinal chemistry and biology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

Ethyl 3-(methylamino)-2-butenoate has the following chemical structure:

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.19 g/mol

The compound features an ethyl ester group and a methylamino group attached to a butenoate backbone, which contributes to its unique reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that ethyl 3-(methylamino)-2-butenoate exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

2. Anticancer Potential

Ethyl 3-(methylamino)-2-butenoate has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific biochemical pathways. The compound's mechanism may involve the modulation of enzyme activity related to cell proliferation and survival .

The biological activity of ethyl 3-(methylamino)-2-butenoate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor of certain enzymes, altering metabolic pathways crucial for cell growth and survival.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways involved in inflammation and cancer progression .

Synthesis and Derivatives

Ethyl 3-(methylamino)-2-butenoate can be synthesized through various chemical reactions. The synthesis typically involves the reaction of methylamine with ethyl acrylate under controlled conditions.

Synthesis Pathway

- Starting Materials : Methylamine, ethyl acrylate.

- Reaction Conditions : The reaction is usually conducted in an organic solvent at elevated temperatures.

- Yield : The yield can vary based on reaction conditions but generally ranges from 60% to 80% .

Comparative Analysis with Similar Compounds

A comparison of ethyl 3-(methylamino)-2-butenoate with similar compounds highlights its unique properties:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (Z)-3-(phenylamino)but-2-enoate | Amino acid derivative | Moderate anticancer activity |

| Methylamine | Simple amine | Limited biological activity |

| Ethyl acetoacetate | β-keto ester | Precursor for various drugs |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of ethyl 3-(methylamino)-2-butenoate, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of ethyl 3-(methylamino)-2-butenoate on human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure. Mechanistic studies suggested that this effect is mediated through the induction of apoptosis and cell cycle arrest at the G1 phase .

Eigenschaften

CAS-Nummer |

870-85-9 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

ethyl 3-(methylamino)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3 |

InChI-Schlüssel |

FARYTWBWLZAXNK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)NC |

Isomerische SMILES |

CCOC(=O)/C=C(\C)/NC |

Kanonische SMILES |

CCOC(=O)C=C(C)NC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes ethyl 3-(methylamino)-2-butenoate a useful starting material in organic synthesis?

A1: Ethyl 3-(methylamino)-2-butenoate possesses a unique structure that makes it a valuable precursor in organic synthesis. Its reactivity stems from the presence of both an electron-rich amine group and an electrophilic double bond conjugated with an ester group. This allows it to participate in a variety of reactions, such as Nenitzescu reactions [], nucleophilic additions, and cyclization reactions []. This versatility enables the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Q2: Can you give specific examples of how ethyl 3-(methylamino)-2-butenoate has been utilized in the synthesis of complex molecules?

A2: Certainly! The provided research highlights its use in synthesizing various compounds:

- Arbidol Derivatives: Ethyl 3-(methylamino)-2-butenoate, along with 1,4-benzoquinone, served as a starting material for the synthesis of twenty novel Arbidol derivatives []. Arbidol is an antiviral drug, and exploring its derivatives is crucial for discovering new antiviral agents.

- Indole Derivatives: Researchers successfully synthesized ethyl 4-dimethylaminomethyl-5-hydroxy-1-methyl-6-nitro-2-phenylthiomethlindole-3-carboxylate using ethyl 3-(methylamino)-2-butenoate as one of the starting materials []. This involved a multistep synthesis including a Nenitzescu reaction, highlighting the compound's versatility in building complex structures.

- Isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones: This study utilized ethyl 3-(methylamino)-2-butenoate in the synthesis of isoxazolo[4,5-d]pyridazin-4(5H)-ones and 4-acyl-5-hydroxy-3(2H)-pyridazinones []. These heterocyclic compounds hold significance in medicinal chemistry due to their diverse biological activities.

Q3: What analytical techniques are commonly employed to characterize compounds derived from ethyl 3-(methylamino)-2-butenoate?

A3: Characterization of the synthesized compounds is crucial for confirming their structures. The research papers primarily utilize the following spectroscopic techniques:

- ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in a molecule, elucidating the compound's structure [, ].

- MS (Mass Spectrometry): MS determines the molecular weight and fragmentation pattern of a compound, aiding in structure confirmation and identification [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.